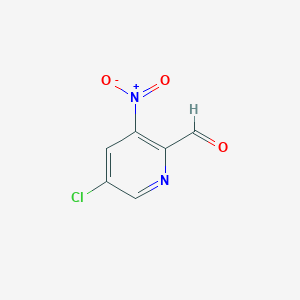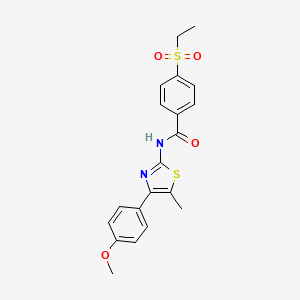
N-(4-chlorophenyl)-4-ethylbenzenesulfonamide
説明
N-(4-chlorophenyl)-4-ethylbenzenesulfonamide, commonly known as CES, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.82 g/mol. CES has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of CES is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. CES has been found to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
CES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, CES has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.
実験室実験の利点と制限
CES has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized chemical structure. Additionally, CES has been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of inflammation and pain. However, CES also has some limitations. It has low water solubility, which can make it difficult to work with in aqueous environments. Additionally, it has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on CES. One area of interest is the development of novel derivatives that exhibit improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, there is interest in investigating the potential use of CES as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is ongoing research into the mechanisms of action of CES, with the aim of identifying new targets for the development of anti-inflammatory drugs.
科学的研究の応用
CES has been extensively studied for its pharmacological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CES has been shown to possess analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKCQOGABDWBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

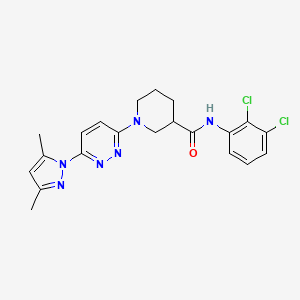

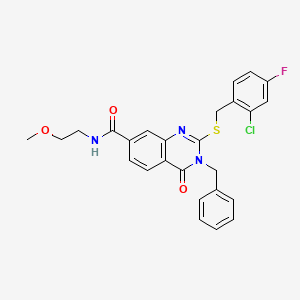
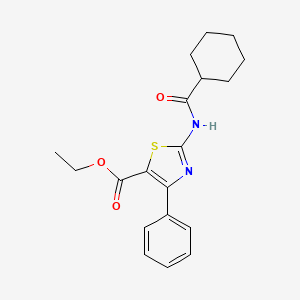
![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
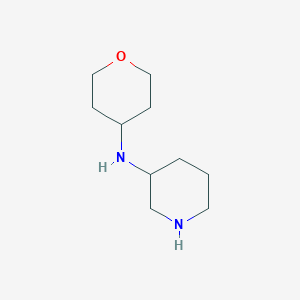
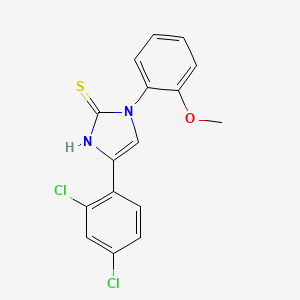
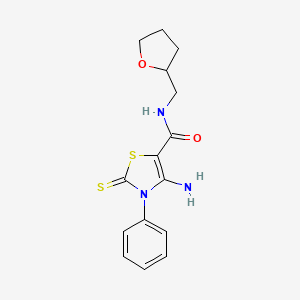
![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)

![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
